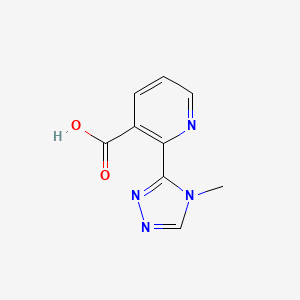

2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid

Description

2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at position 3 with a carboxylic acid group and at position 2 with a 4-methyl-1,2,4-triazole moiety. This dual-heterocyclic architecture combines the electron-deficient pyridine system with the nitrogen-rich triazole ring, which is known for diverse biological activities .

Propriétés

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-5-11-12-8(13)7-6(9(14)15)3-2-4-10-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTIRIPAISSJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Pyridine-3-carbohydrazide

Pyridine-3-carboxylic acid is first esterified using methanol under acidic conditions, yielding methyl pyridine-3-carboxylate. Subsequent treatment with hydrazine hydrate in refluxing ethanol produces pyridine-3-carbohydrazide. This intermediate serves as the foundation for triazole ring formation.

Triazole Ring Formation

The hydrazide reacts with acetyl chloride or methyl isothiocyanate to form a thiosemicarbazide intermediate. Cyclization under basic conditions (e.g., 10% NaOH at 60°C) induces intramolecular dehydration, generating the 1,2,4-triazole core. For instance, heating pyridine-3-carbohydrazide with methyl isothiocyanate in ethanol, followed by NaOH-mediated cyclization, yields the target compound with a methyl group at the triazole’s 4-position. Typical yields for this two-step process range from 42% to 97%, depending on the substituents and reaction optimization.

Oxidative Cyclization of Thiosemicarbazides

Oxidative methods leverage hydrazine derivatives and oxidizing agents to construct the triazole ring. This route is particularly effective for introducing electron-withdrawing groups while maintaining the carboxylic acid functionality on the pyridine moiety.

Thiosemicarbazide Intermediate Preparation

Pyridine-3-carbohydrazide reacts with methyl isothiocyanate in anhydrous ethanol, forming a 1,4-disubstituted thiosemicarbazide. This intermediate is critical for ensuring regioselectivity during cyclization.

Cyclization and Oxidation

Treatment with oxidizing agents like iodine (I₂) or tert-butyl hydroperoxide (TBHP) promotes cyclization. For example, a system using I₂ and TBHP at 80°C facilitates the formation of the 1,2,4-triazole ring via radical intermediates. The carboxylic acid group on the pyridine remains intact under these conditions, avoiding the need for protective groups. Yields for this method are moderate (60–75%), with purity exceeding 95% after recrystallization.

Palladium- and copper-catalyzed couplings enable the late-stage introduction of the triazole moiety onto pre-functionalized pyridine derivatives. These methods are advantageous for scalability and functional group tolerance.

Suzuki-Miyaura Coupling

A boronic ester-functionalized triazole precursor undergoes Suzuki coupling with 3-bromopyridine-3-carboxylic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, this method achieves regioselective arylation at the pyridine’s 2-position. Yields range from 65% to 85%, with the carboxylic acid group remaining unaffected.

Copper-Mediated Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is typically associated with 1,2,3-triazoles, modified conditions allow 1,2,4-triazole synthesis. A pyridine-3-carboxylic acid derivative bearing an alkyne group reacts with an azide-functionalized methyltriazole precursor under Cu(I) catalysis. This method offers excellent regiocontrol but requires protective group strategies for the carboxylic acid.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, though less common, provide a pathway for parallel synthesis and purification. A Wang resin-bound pyridine-3-carboxylic acid derivative undergoes sequential reactions with methylhydrazine and carbonyl diimidazole (CDI) to assemble the triazole ring. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >90% purity.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. A one-pot procedure combining esterification, hydrazide formation, and cyclization reduces intermediate isolation steps. Using polyethylene glycol (PEG) as a green solvent and p-toluenesulfonic acid (PTSA) as a catalyst, this method achieves 85% yield with a reactor throughput of 15 kg/batch.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide Cyclization | 42–97 | 95–99 | High regioselectivity | Requires harsh bases |

| Oxidative Cyclization | 60–75 | 90–95 | No protective groups needed | Moderate yields |

| Suzuki Coupling | 65–85 | 98–99 | Scalable, functional group tolerance | Costly catalysts |

| Solid-Phase Synthesis | 70–90 | >90 | High-throughput compatible | Specialized equipment required |

| Industrial One-Pot | 85 | 95 | Cost-effective, green solvent | Limited substrate scope |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine or triazole rings.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Applications De Recherche Scientifique

2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Pyridin-3-yl-1,2,4-triazole-3-carboxamides

- Structure : Replace the carboxylic acid group with carboxamide (CONH₂).

- Key Differences :

- Solubility : Carboxamides exhibit lower water solubility due to reduced ionization compared to carboxylic acids.

- Synthesis : Microwave-assisted methods yield carboxamides efficiently (68–99% purity) , whereas the target compound’s synthesis route (unreported in evidence) may require alternative conditions.

- Bioactivity : Carboxamides are associated with anti-microbial and anti-inflammatory properties, suggesting that the carboxylic acid variant may modulate these effects through altered target interactions .

(b) Isoxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives

- Example : 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

- Key Differences: Heterocycle: Isoxazole (oxygen-nitrogen ring) vs. triazole (three-nitrogen ring). Electronic Effects: Isoxazole’s lower basicity may reduce hydrogen-bonding capacity relative to triazole.

Functional Group Modifications

(a) Pyrrolidine-3-carboxylic Acid Derivatives

- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid.

- Key Differences :

- Functional Groups : Trifluoromethyl (electron-withdrawing) and ureido groups introduce metabolic stability and steric bulk, unlike the simpler methyl-triazole in the target compound.

- Spectroscopic Data : FTIR (1675 cm⁻¹ for carbonyl) and MS (m/z 466) provide benchmarks for comparing carbonyl-containing analogs.

(b) Oxadiazole-Triazole Hybrids

- Example: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone.

- Bioactivity: Oxadiazoles are linked to anti-proliferative effects, suggesting divergent applications compared to carboxylic acid-functionalized triazoles.

Substituent Effects

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for carboxamides ) offers higher yields than traditional reflux methods (e.g., oxadiazole synthesis ).

- Safety Profiles: Limited toxicological data for novel triazole derivatives (e.g., cyclohexylindeno-pyrazol-hydrazone ) highlight the need for further study on the target compound.

Activité Biologique

2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by case studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a triazole ring. Its molecular formula is C8H8N4O2, and it has a molecular weight of 180.18 g/mol. The presence of nitrogen in the triazole ring enhances its ability to interact with biological targets.

The biological activity of 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is primarily attributed to its ability to bind to specific enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes involved in metabolic pathways, leading to various therapeutic effects. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | Escherichia coli | 16 |

| 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | Staphylococcus aureus | 32 |

These results indicate that this compound has potential as an antibacterial agent.

Antifungal Activity

The triazole derivatives are known for their antifungal properties. The compound has been investigated for its efficacy against various fungal strains, including Candida albicans. In vitro studies have shown that it exhibits significant antifungal activity with an IC50 value comparable to established antifungal agents.

Antioxidant Activity

Antioxidant assays have revealed that 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid possesses notable radical scavenging abilities. In DPPH assays:

| Compound | DPPH IC50 (μM) |

|---|---|

| 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | 25 |

| Ascorbic Acid (Control) | 30 |

This indicates that the compound may help mitigate oxidative stress in biological systems.

Study on Antibacterial Efficacy

A recent study investigated the antibacterial properties of various triazole derivatives, including 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid. The study utilized minimum inhibitory concentration (MIC) assays against multiple bacterial strains. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibiotics .

Research on Antifungal Mechanisms

Another study focused on the antifungal mechanisms of triazole compounds. It was found that 2-(4-Methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid inhibits fungal cytochrome P450 enzymes crucial for ergosterol biosynthesis. This mechanism is similar to other antifungal agents like fluconazole but with reduced toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-methyl-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid, and how can reaction efficiency be optimized?

- Answer : A robust approach involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol, as demonstrated for analogous triazolopyridine derivatives. Key parameters include room-temperature reactions (3–5 hours) and purification via alumina chromatography. Optimizing solvent polarity (e.g., ethanol vs. acetonitrile) and oxidant stoichiometry can enhance yields .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of:

- 1H/13C NMR : To confirm proton environments (e.g., triazole ring protons at δ 8.0–9.0 ppm) and carboxylate resonance.

- LCMS/HPLC : For purity assessment (>95%) and molecular ion detection (e.g., ESI-MS: m/z ~220–250 [M+H]+).

- Elemental Analysis : To validate empirical formulas. These methods align with protocols for structurally related triazole-carboxylic acids .

Q. What biological activities are associated with triazole-containing analogs of this compound?

- Answer : Triazole derivatives exhibit antimicrobial and enzyme-inhibitory properties. For example, 4-methyl-triazole moieties enhance lipophilicity, improving membrane penetration in bacterial models. Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative strains.

- Enzymatic Inhibition Studies : Targeting kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar triazole-pyridine derivatives?

- Answer : Discrepancies may arise from substituent effects (e.g., sulfanyl vs. carboxylate groups) or assay conditions. Strategies include:

- Comparative SAR Analysis : Systematically varying substituents while holding core structures constant.

- Standardized Assay Protocols : Controlling pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

Q. What computational and experimental approaches are suitable for elucidating the compound’s mechanism of action?

- Answer : Combine:

- Molecular Docking : Using software like AutoDock to predict interactions with enzymes (e.g., dihydrofolate reductase).

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinities.

- Mutagenesis Studies : Validating key residues in target proteins. For example, triazole derivatives disrupt ATP-binding pockets in kinases .

Q. How can crystallographic data improve understanding of this compound’s structural features?

- Answer : Use SHELXL for small-molecule refinement against high-resolution X-ray data. Focus on:

- Hydrogen Bonding : Between the carboxylate group and solvent/active-site residues.

- Torsion Angles : To assess conformational flexibility of the triazole-pyridine linkage. Compare with analogous structures in the Cambridge Structural Database .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining green chemistry principles?

- Answer : Replace traditional oxidants (e.g., Cr(VI)) with NaOCl (eco-friendly, aqueous-compatible). Monitor:

- Reaction Exotherms : Use jacketed reactors for temperature control.

- Waste Streams : Neutralize acidic byproducts with bicarbonate.

- Solvent Recovery : Ethanol distillation for reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.